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molecular formula C7H6O3 B146741 2,6-Dihydroxybenzaldehyde CAS No. 387-46-2

2,6-Dihydroxybenzaldehyde

Cat. No. B146741
M. Wt: 138.12 g/mol
InChI Key: DGXAGETVRDOQFP-UHFFFAOYSA-N
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Patent
US08114510B2

Procedure details

Mesoporous carbons with highly ordered structure were prepared using weight ratios of 1.1 resorcinol: 1.1 F127:0.48 formaldehyde: 3.55-8.2 ethanol: 5.1-1.67 water: 0.16-0.66 HCl. In a typical synthesis, 1.1 g of resorcinol and 1.1 g of F127 were dissolved in 4.5 ml of ethanol (EtOH), and to this was added 4.5 ml of 3.0M HCl aqueous solution and 1.3 g of 37% formaldehyde (37%) was then added. After stirring for 12-13 min. at room temperature, the clear mixture turned turbid, indicating the formation of the ordered nanocomposite and a phase separation. After stirring for a total of 40 minutes, the mixture was centrifuged at 9500 rpm for 4 minutes in order to completely separate and isolate the polymer-rich gel phase. The gel was then loaded on a large Petri dish and cured at 80° C. and subsequently 150° C. for 24 hours each. Carbonization was carried out under nitrogen atmosphere at 400° C. for 2 hours at a heating rate of 1° C./min followed by further treatment at 850° C. for 3 hours at a heating rate of 5° C./min. The produced carbon material is referred to as C—ORNL-1.
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.1 g
Type
reactant
Reaction Step Eight
[Compound]
Name
F127
Quantity
1.1 g
Type
reactant
Reaction Step Eight
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Nine
Quantity
1.3 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH2:9]=[O:10].O.Cl>C(O)C>[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[CH:9]=[O:10])[OH:2]

Inputs

Step One
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
F127
Quantity
1.1 g
Type
reactant
Smiles
Step Nine
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.3 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 12-13 min. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
a phase separation
STIRRING
Type
STIRRING
Details
After stirring for a total of 40 minutes
Duration
40 min
WAIT
Type
WAIT
Details
the mixture was centrifuged at 9500 rpm for 4 minutes in order
Duration
4 min
CUSTOM
Type
CUSTOM
Details
to completely separate
CUSTOM
Type
CUSTOM
Details
isolate the polymer-rich gel phase
WAIT
Type
WAIT
Details
cured at 80° C. and subsequently 150° C. for 24 hours
Duration
24 h
WAIT
Type
WAIT
Details
Carbonization was carried out under nitrogen atmosphere at 400° C. for 2 hours at a heating rate of 1° C./min
Duration
2 h
WAIT
Type
WAIT
Details
followed by further treatment at 850° C. for 3 hours at a heating rate of 5° C./min
Duration
3 h

Outcomes

Product
Details
Reaction Time
12.5 (± 0.5) min
Name
Type
Smiles
C1(O)=C(C(O)=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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